molecular formula C7H5BrF2Zn B15065062 2,6-Difluoro-benzylzinc bromide

2,6-Difluoro-benzylzinc bromide

Cat. No.: B15065062
M. Wt: 272.4 g/mol
InChI Key: GCXVBPCJIZAPER-UHFFFAOYSA-M
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Description

2,6-Difluorobenzylzinc bromide is an organozinc compound with the molecular formula F2C6H3CH2ZnBr. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is particularly valuable due to its ability to form carbon-carbon bonds, making it a useful tool in the construction of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,6-Difluorobenzylzinc bromide typically involves the reaction of 2,6-difluorobenzyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:

2,6-Difluorobenzyl bromide+Zn2,6-Difluorobenzylzinc bromide\text{2,6-Difluorobenzyl bromide} + \text{Zn} \rightarrow \text{2,6-Difluorobenzylzinc bromide} 2,6-Difluorobenzyl bromide+Zn→2,6-Difluorobenzylzinc bromide

Industrial Production Methods

In an industrial setting, the production of 2,6-Difluorobenzylzinc bromide may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the concentration of reactants, temperature, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluorobenzylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Solvents: Tetrahydrofuran (THF) is a commonly used solvent due to its ability to stabilize the organozinc compound.

Major Products

The major products formed from reactions involving 2,6-Difluorobenzylzinc bromide depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are typically biaryl compounds.

Scientific Research Applications

2,6-Difluorobenzylzinc bromide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Medicine: Research is ongoing to explore its use in the synthesis of biologically active compounds with potential therapeutic benefits.

    Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2,6-Difluorobenzylzinc bromide involves the formation of a reactive organozinc intermediate that can participate in various chemical reactions. The zinc atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the transition state of the reaction. The molecular targets and pathways involved depend on the specific reaction and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorobenzylzinc bromide
  • 2,6-Dichlorobenzylzinc bromide
  • 2,6-Dimethylbenzylzinc bromide

Uniqueness

2,6-Difluorobenzylzinc bromide is unique due to the presence of two fluorine atoms on the benzyl ring, which can influence the reactivity and selectivity of the compound in chemical reactions. The fluorine atoms can also affect the electronic properties of the compound, making it distinct from other similar organozinc compounds.

Properties

Molecular Formula

C7H5BrF2Zn

Molecular Weight

272.4 g/mol

IUPAC Name

zinc;1,3-difluoro-2-methanidylbenzene;bromide

InChI

InChI=1S/C7H5F2.BrH.Zn/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1

InChI Key

GCXVBPCJIZAPER-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=C(C=CC=C1F)F.[Zn+2].[Br-]

Origin of Product

United States

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